molecular formula C17H17N3O2S B2840909 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415604-14-5

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2840909
CAS No.: 2415604-14-5
M. Wt: 327.4
InChI Key: OAVCPWARFRTUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a thiazole ring and a pyrrole ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the construction of the pyrrole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of a thiazole ring and a pyrrole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to compounds with only one type of ring .

Properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-18-12(10-23-11)7-19-8-14-15(9-19)17(22)20(16(14)21)13-5-3-2-4-6-13/h2-6,10,14-15H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVCPWARFRTUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.